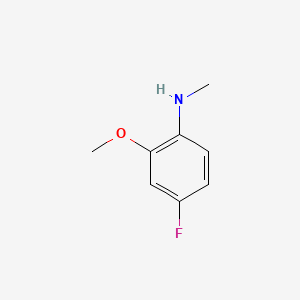

4-Fluoro-2-methoxy-N-methylaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-2-methoxy-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBVWHXMTJVYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650491 | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-13-9 | |

| Record name | 4-Fluoro-2-methoxy-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-N-methylaniline, a key chemical intermediate with applications in pharmaceutical synthesis and fine chemical manufacturing. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and visualizes key synthetic pathways.

Core Chemical Information

This compound is an aromatic amine derivative. It is most commonly referenced by the following Chemical Abstracts Service (CAS) numbers:

This guide will primarily focus on the free base form.

Quantitative Data

Table 1: Physicochemical Properties of this compound and its HCl Salt

| Property | This compound (Free Base) | This compound HCl | Reference |

| CAS Number | 941294-13-9 | 1215205-84-7 | [1][2][3][5] |

| Molecular Formula | C₈H₁₀FNO | C₈H₁₁ClFNO | [1][2][5] |

| Molecular Weight | 155.17 g/mol | 191.63 g/mol | [1][2][5] |

| Purity (Typical) | ≥98% | ≥97% | [1][4] |

| Predicted XLogP3 | 2.0 | Not Available | [3] |

| Hydrogen Bond Donor Count | 1 | Not Available | [3] |

| Hydrogen Bond Acceptor Count | 3 | Not Available | [3] |

Table 2: Physical Properties of Structurally Related Compounds (for reference)

| Compound | CAS Number | Boiling Point | Melting Point | Density | Refractive Index |

| 4-Fluoro-N-methylaniline | 459-59-6 | 79 °C / 11 mmHg | Not Available | 1.040 g/mL at 25 °C | n20/D 1.5320 |

| 4-Methoxy-N-methylaniline | 5961-59-1 | 135-136 °C / 19 mmHg | 33-36 °C | Not Available | Not Available |

| 4-Fluoro-2-methoxyaniline | 450-91-9 | 215 °C / 756 Torr | Not Available | 1.176 g/cm³ at 20°C | 1.5400 to 1.5440 |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, predicted mass spectrometry data is available.

Table 3: Predicted Mass Spectrum Data for this compound (Free Base)

| Adduct | m/z |

| [M+H]⁺ | 156.08193 |

| [M+Na]⁺ | 178.06387 |

| [M-H]⁻ | 154.06737 |

| [M]⁺ | 155.07410 |

Data calculated using CCSbase.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-methylation

This protocol is a general procedure adapted for the target synthesis, based on known ruthenium-catalyzed N-methylation reactions using methanol as a C1 source.[8]

Objective: To synthesize this compound from 4-Fluoro-2-methoxyaniline.

Materials:

-

4-Fluoro-2-methoxyaniline

-

Anhydrous Methanol (MeOH)

-

Ruthenium Catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))

-

Weak Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Schlenk tube

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (0.5 mol %).

-

Add 4-Fluoro-2-methoxyaniline (1.0 equiv) and the weak base (e.g., Cs₂CO₃, 0.5 equiv).

-

Add anhydrous methanol (1-2 mL) to the tube.

-

Seal the Schlenk tube and place it under an inert atmosphere.

-

Heat the reaction mixture to 140 °C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (in vacuo).

-

Purify the resulting residue by silica gel column chromatography to yield the N-methylated product.

Protocol 2: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide

This protocol details the acetylation and subsequent nitration of 4-fluoro-2-methoxyaniline, a key step in the synthesis of many pharmaceutical intermediates, including precursors for Osimertinib.[9]

Objective: To synthesize N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide from 4-fluoro-2-methoxyaniline.

Part A: Acetylation

-

In a dry round-bottom flask, add 4-fluoro-2-methoxyaniline (1.0 equiv) and acetic acid.

-

Stir the mixture at 25-30°C for 10-15 minutes.

-

Slowly add acetic anhydride (approx. 1.2 equiv) to the reaction mass, maintaining the temperature between 25-35°C.

-

Heat the reaction to 90°C and stir at this temperature for 3-5 hours.

-

After completion, cool the reaction and decompose it by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layers with sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to obtain N-(4-fluoro-2-methoxyphenyl)acetamide.

Part B: Nitration

-

In a dry round-bottom flask, add the N-(4-fluoro-2-methoxyphenyl)acetamide from Part A to sulfuric acid.

-

Cool the reaction mass to 0°C.

-

Slowly add fuming nitric acid to the reaction mass over 4-6 hours, maintaining the temperature between 0-5°C.

-

Stir the reaction at 0°C for 1-2 hours.

-

Slowly pour the reaction mass into chilled water to precipitate the product.

-

Stir the resulting slurry for 1-2 hours.

-

Filter the solid, wash with water, and dry to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Visualizations

The following diagrams illustrate the key synthetic workflows described in this guide.

Caption: General Synthesis of this compound.

Caption: Derivatization Workflow: Acetylation and Nitration.

References

- 1. 4-Fluoro-3-methylaniline 97 452-69-7 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. labshake.com [labshake.com]

- 7. PubChemLite - this compound hydrochloride (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Fluoro-2-methoxy-N-methylaniline, a substituted aniline with potential applications in pharmaceutical and chemical research. Due to the limited availability of public domain data, this document consolidates known information regarding its chemical structure, properties, and its relationship to the more extensively studied precursor, 4-fluoro-2-methoxyaniline. While direct experimental data for the title compound is scarce, this guide presents a hypothetical framework for its synthesis and characterization, alongside a conceptual exploration of its potential biological significance based on the known activities of related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical Structure and Identification

This compound is a derivative of aniline featuring a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group on the amine.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 941294-13-9 (Free Base)[1] |

| 1215205-84-7 (Hydrochloride Salt)[2][3] | |

| Molecular Formula | C₈H₁₀FNO (Free Base)[1] |

| C₈H₁₁ClFNO (Hydrochloride Salt)[2][3] | |

| Molecular Weight | 155.17 g/mol (Free Base)[1] |

| 191.63 g/mol (Hydrochloride Salt)[2] | |

| SMILES | CNC1=C(C=C(C=C1)F)OC |

| InChI | InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| LogP | 2.2978[2] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 2[2] |

| Rotatable Bonds | 2[2] |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route involves the N-methylation of its precursor, 4-fluoro-2-methoxyaniline. General methods for the N-methylation of anilines are well-established in the literature.

Hypothetical Experimental Protocol: N-methylation of 4-fluoro-2-methoxyaniline

This protocol is a representative example based on general procedures for aniline N-methylation and has not been experimentally validated for this specific substrate.

Materials:

-

4-fluoro-2-methoxyaniline

-

Formaldehyde (37% aqueous solution) or Paraformaldehyde

-

Sodium borohydride (NaBH₄) or Hydrogen (H₂) with a suitable catalyst (e.g., Pd/C)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in methanol in a round-bottom flask, add formaldehyde (1.1 equivalents).

-

Reductive Amination: Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Alternatively, the reaction can be performed under a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectral Characterization (Anticipated Data)

As no experimental spectra are publicly available, this section provides anticipated spectral characteristics based on the structure of this compound. These are for reference and require experimental validation.

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will introduce additional splitting (J-coupling) to adjacent protons.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm for the -NHCH₃ group.

-

N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR:

-

Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

N-Methyl Carbon: A signal around δ 30-35 ppm.

IR Spectroscopy:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region for the aryl ether.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 155 corresponding to the molecular weight of the free base.

-

Fragmentation: Expect fragmentation patterns involving the loss of the methyl group (-15), the methoxy group (-31), and other characteristic cleavages of the aniline structure.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the published literature. However, its precursor, 4-fluoro-2-methoxyaniline, is a known intermediate in the synthesis of pharmacologically active compounds, which may provide insights into the potential applications of its N-methylated derivative.

4-Fluoro-2-methoxyaniline is used in the preparation of ortho-substituted phenylureas that act as 5-Hydroxytryptamine (5-HT₃) receptor antagonists.[4][5] It is also a building block for hydroxamic acids that inhibit the Botulinum neurotoxin A light chain.[4][5] This suggests that this compound could be investigated for similar activities. The N-methylation may alter the compound's potency, selectivity, and pharmacokinetic properties.

Below is a conceptual diagram illustrating a potential mechanism of action if this compound were to act as a 5-HT₃ receptor antagonist.

Conclusion

This compound is a chemical entity with potential for further research, particularly in the area of medicinal chemistry. While there is a significant lack of publicly available experimental data for this compound, its structural relationship to known pharmacologically relevant precursors suggests that it may be a valuable target for synthesis and biological evaluation. This guide provides a foundational understanding of its chemical identity and a hypothetical framework to encourage further investigation into its properties and potential applications. Researchers are advised to use the provided protocols and anticipated data as a starting point for their own experimental work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 5. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-N-methylaniline, a fluorinated aromatic amine of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a plausible synthetic route, and its relevance in the context of therapeutic agent development.

Core Compound Data

Quantitative information for this compound and its hydrochloride salt is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.2 g/mol | [1] |

| CAS Number | 941294-13-9 | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| Molecular Formula (HCl salt) | C₈H₁₁ClFNO | |

| Molecular Weight (HCl salt) | 191.63 g/mol | |

| CAS Number (HCl salt) | 1215205-84-7 |

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methoxyaniline

The synthesis of the precursor, 4-fluoro-2-methoxyaniline, can be achieved through the reduction of 4-fluoro-2-nitroanisole.

-

Reaction: Reduction of a nitro group to an amine.

-

Reagents and Materials:

-

4-fluoro-2-nitroanisole

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

-

Inert atmosphere (e.g., Nitrogen)

-

Standard laboratory glassware and filtration apparatus

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluoro-2-nitroanisole in methanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (or Raney Nickel).

-

Purge the reaction vessel with an inert gas, such as nitrogen.

-

Introduce hydrogen gas into the reaction mixture, typically via a balloon or a controlled flow system.

-

Stir the reaction mixture vigorously at room temperature for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxyaniline.

-

If necessary, purify the product further by column chromatography.

-

Step 2: N-methylation of 4-Fluoro-2-methoxyaniline

The final step involves the N-methylation of the synthesized 4-fluoro-2-methoxyaniline. A general procedure for the N-methylation of ortho-substituted aromatic amines using methanol as the methylating agent in the presence of an iridium catalyst provides a relevant methodology.

-

Reaction: N-methylation of a primary aromatic amine.

-

Reagents and Materials:

-

4-Fluoro-2-methoxyaniline

-

Methanol (as both solvent and methylating agent)

-

2-Arylbenzo[d]oxazole NHC-Ir(III) complex (catalyst)

-

Inert atmosphere (e.g., Argon)

-

High-pressure reaction vessel (if required)

-

Standard laboratory glassware for purification

-

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine 4-fluoro-2-methoxyaniline and the iridium catalyst in methanol.

-

Seal the reaction vessel and heat to the specified temperature for the required duration, as optimized for the specific catalyst and substrate.

-

Monitor the reaction for the formation of the N-methylated product.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to isolate this compound.

-

Biological Context and Drug Development

The precursor to the title compound, 4-fluoro-2-methoxyaniline, is a valuable building block in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of ortho-substituted phenylureas which act as 5-Hydroxytryptamine (5-HT3) receptor antagonists.[2] 5-HT3 receptors are ligand-gated ion channels, and their antagonists are clinically significant in the management of nausea and vomiting, particularly that induced by chemotherapy.

Furthermore, 4-fluoro-2-methoxyaniline is a key intermediate in the synthesis of hydroxamic acids, which have been investigated as inhibitors of the Botulinum neurotoxin A light chain.[2] This highlights the potential of this chemical scaffold in the development of treatments for botulism. The introduction of the N-methyl group in this compound can modulate its pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for further investigation in drug discovery programs targeting these or other biological pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential role of compounds derived from this compound in a biological signaling pathway and a general experimental workflow for its synthesis.

Caption: Simplified 5-HT3 Receptor Antagonism Pathway.

Caption: General Synthetic Workflow.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-2-methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

This section details the known and predicted physical characteristics of 4-Fluoro-2-methoxy-N-methylaniline, a compound of interest in medicinal chemistry and organic synthesis. Due to a lack of extensive experimental data in publicly available literature, some properties of related compounds are provided for comparative context.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₀FNO | [1][2] |

| Molecular Weight | 155.2 g/mol | [1] |

| CAS Number | 941294-13-9 | [1] |

| Predicted XlogP | 2.0 | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | Sparingly soluble in water and soluble in organic solvents like ethanol and acetone is predicted based on related structures.[3] |

| Appearance | Data not available | Likely a liquid or low-melting solid at room temperature, possibly colorless to light yellow, turning darker on exposure to air and light, characteristic of anilines. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic route can be devised based on standard organic chemistry transformations. Below are representative protocols for the synthesis of a related aniline and for the determination of key physical properties.

General Synthesis of a Substituted Aniline (Illustrative Example)

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound. The following is a general procedure adapted from the synthesis of 4-fluoro-2-methylaniline[4][5]:

Reaction: Reduction of a substituted nitrobenzene.

Materials:

-

Substituted nitrobenzene (e.g., 1-fluoro-3-methoxy-2-nitro-benzene, a hypothetical precursor)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Dissolve the substituted nitrobenzene in methanol in a reaction vessel.

-

Add a catalytic amount of 10% palladium on carbon to the solution.

-

Stir the reaction mixture at room temperature and bubble hydrogen gas through the mixture for a period of 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, remove the solid catalyst by filtration through a pad of celite, washing the filter cake with dichloromethane.

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to afford the pure substituted aniline.

Determination of Physical Properties

The following are standard laboratory protocols for the determination of the key physical properties of a novel compound like this compound.

a) Melting Point Determination (for solid compounds):

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

b) Boiling Point Determination (for liquid compounds):

-

Apparatus: Distillation apparatus or a micro-boiling point apparatus (Thiele tube).

-

Procedure (Micro method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

c) Density Determination (for liquid compounds):

-

Apparatus: Pycnometer or a digital density meter.

-

Procedure (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the sample liquid, and the mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing its mass by the volume of the pycnometer.

-

d) Solubility Determination:

-

Procedure:

-

A small, accurately weighed amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a vial.

-

The mixture is agitated (e.g., by stirring or sonication) at a constant temperature until equilibrium is reached.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added until saturation is reached.

-

The concentration of the saturated solution can be determined by techniques such as UV-Vis spectroscopy or HPLC, after filtering out any undissolved solid. The solubility is then expressed in terms of g/L or mol/L.

-

Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a visualization of a potential synthetic workflow is provided.

Caption: Figure 1: Generalized Synthetic Workflow for a Substituted Aniline.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound hydrochloride (C8H10FNO) [pubchemlite.lcsb.uni.lu]

- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Fluoro-2-methylaniline CAS#: 452-71-1 [m.chemicalbook.com]

Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Fluoro-2-methoxy-N-methylaniline and related compounds. Due to the limited availability of specific quantitative data for the target compound, this guide also furnishes detailed experimental protocols for solubility determination and contextual data from structurally similar molecules to inform research and development activities.

Data Presentation: Solubility of Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| N-Methylaniline | Water | Slightly soluble (30 g/L)[1] | Not Specified |

| Alcohol | Soluble[1] | Not Specified | |

| Diethyl Ether | Soluble[1] | Not Specified | |

| 4-Fluoroaniline | Water | 33 g/L[2][3] | 20[2][3] |

| Ethanol | Soluble[2] | Not Specified | |

| Ether | Soluble[2] | Not Specified | |

| Chloroform | Slightly soluble[2] | Not Specified |

Note: The solubility of N-methylaniline in water is influenced by pH; it becomes more soluble in acidic conditions due to the protonation of the amine group[4]. Aniline, the parent compound, is soluble in most organic solvents[5][6].

Experimental Protocols: Determining Solubility

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound. The Saturation Shake-Flask (SSF) method is considered the gold standard for equilibrium solubility determination.

Saturation Shake-Flask (SSF) Method

This method measures the equilibrium solubility of a compound in a specific solvent.

a. Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

The compound of interest (solute)

-

The desired solvent

b. Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be adequate to keep the solid suspended.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by either centrifugation or filtration. This step is critical to avoid undissolved solid from interfering with the concentration measurement.

-

Sample Preparation: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visual Method (Thermodynamic)

This is a synthetic method where the temperature at which a known composition of solute and solvent becomes a clear solution is determined.

a. Materials and Equipment:

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with temperature control

-

Analytical balance

-

Thermometer or temperature probe

-

Light source and a means of observation (e-g., a camera or microscope)

b. Procedure:

-

Preparation: Accurately weigh a known amount of the solute and the solvent into the glass vessel.

-

Heating and Observation: While stirring, gradually increase the temperature of the circulating bath. Observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the saturation temperature for that specific composition.

-

Cooling and Observation (Optional but Recommended): Slowly cool the solution while observing for the first appearance of crystals (cloud point). The average of the dissolution and crystallization temperatures can be taken as the equilibrium temperature.

-

Data Collection: Repeat the process with different solute-to-solvent ratios to determine the solubility over a range of temperatures.

Mandatory Visualization

The following diagram illustrates the general workflow of the Saturation Shake-Flask (SSF) method for determining the solubility of a compound.

Caption: Workflow of the Saturation Shake-Flask (SSF) method.

References

- 1. N-甲基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [ko.yufenggp.com]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

Spectral Data Analysis of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 4-Fluoro-2-methoxy-N-methylaniline (CAS No. 941294-13-9).[1] Intended for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also includes standardized experimental protocols for acquiring such data.

While extensive searches for publicly available experimental spectral data for this compound have been conducted, a complete, verified dataset is not currently published. The information presented herein is therefore a combination of predicted values derived from analogous compounds and established spectroscopic principles, alongside predicted mass spectrometry data from publicly accessible databases.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 941294-13-9[1] |

| Molecular Formula | C₈H₁₀FNO[1] |

| Molecular Weight | 155.17 g/mol |

| Structure | |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~6.5 - 6.7 | m | 2H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.9 | s | 3H | -NHCH₃ |

| ~3.5 | br s | 1H | -NH |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d) | C-F |

| ~145 - 150 | C-O |

| ~135 - 140 (d) | C-N |

| ~115 - 120 (d) | Ar-CH |

| ~110 - 115 (d) | Ar-CH |

| ~100 - 105 (d) | Ar-CH |

| ~55 | -OCH₃ |

| ~30 | -NHCH₃ |

Note: 'd' denotes a doublet, indicating coupling with the fluorine atom.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Bending |

| ~1500 | Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1200 | Strong | C-N Stretch |

| ~1100 | Strong | C-F Stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 156.08193 | High | [M+H]⁺ (Predicted)[2] |

| 155 | High | [M]⁺ |

| 140 | Medium | [M-CH₃]⁺ |

| 125 | Medium | [M-CH₂O]⁺ |

| 112 | Medium | [M-CH₃-NHCH₃]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectral data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication function before Fourier transformation to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

For liquid/oil samples (thin film): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

-

Direct infusion: For pure samples.

-

Gas Chromatography (GC-MS): For volatile and thermally stable compounds.

-

Liquid Chromatography (LC-MS): For non-volatile or thermally labile compounds.

-

-

Ionization: Utilize an appropriate ionization technique, such as:

-

Electron Ionization (EI): Provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique often used with LC-MS, which typically yields the protonated molecular ion [M+H]⁺.

-

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 4-Fluoro-2-methoxy-N-methylaniline (CAS No. 941294-13-9). The information contained herein is intended for qualified individuals in research and drug development settings. This document synthesizes available safety data, outlines best practices for handling and storage, and provides a general overview of the toxicological considerations for this class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 941294-13-9 | Generic Supplier Data |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or solid | N/A |

| Purity | ≥98% | [1] |

Safety and Hazard Information

This compound is a substituted aniline and should be handled with care due to the potential hazards associated with this class of compounds. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not publicly available, the hazard classifications for structurally similar compounds provide guidance on the potential risks.

GHS Hazard Classification (Predicted)

The following GHS classifications are based on data for closely related aniline derivatives and should be considered provisional in the absence of a specific SDS for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately.[2][3]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| Skin Contact | Immediately wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[2] |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following protocols are based on best practices for handling hazardous aromatic amines.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves should be worn.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Handling and Storage Procedures

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Do not eat, drink, or smoke when using this product.

-

Use only non-sparking tools and explosion-proof equipment if the compound is flammable.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

-

Storage:

Spill and Disposal Procedures

-

Spills:

-

In case of a spill, evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2]

-

For solid spills, carefully sweep up to avoid generating dust and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

-

Toxicological Information and Potential Signaling Pathways

There is no specific toxicological data or information on the signaling pathways for this compound in the public domain. However, the toxicology of aromatic amines and N-methylanilines is well-documented. A primary mechanism of toxicity for this class of compounds is metabolic activation by cytochrome P450 enzymes in the liver.[7][8]

Generalized Metabolic Activation Pathway

The following diagram illustrates a generalized pathway for the metabolic activation of N-methylanilines. This is a representative pathway and has not been experimentally confirmed for this compound. The initial step often involves N-hydroxylation catalyzed by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules, such as DNA, potentially leading to genotoxicity.[9][10]

Caption: Generalized metabolic activation of N-methylanilines.

Experimental Workflow for Assessing Metabolic Activation

The following is a generalized experimental workflow for investigating the metabolic activation of a compound like this compound.

Caption: Workflow for metabolic activation assessment.

Conclusion

This compound is a chemical intermediate that requires careful handling due to its potential toxicity, characteristic of the substituted aniline class of compounds. While specific data for this compound is limited, a conservative approach to safety, including the use of appropriate personal protective equipment and engineering controls, is essential. Further toxicological studies are needed to fully characterize the safety profile and biological effects of this molecule. Researchers and drug development professionals should consult all available safety literature and conduct a thorough risk assessment before using this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Fluoro-N-methylaniline 97 459-59-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 7. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

4-Fluoro-2-methoxy-N-methylaniline, a substituted aniline derivative, has emerged as a valuable building block in the landscape of modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an N-methyl group on the aniline core, imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of targeted therapeutics. While a singular "discovery" event for a compound of this nature is rare, its significance is marked by its utilization in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its precursors is fundamental for its effective application in multi-step syntheses. The table below summarizes key quantitative data for the title compound and its immediate precursor, 4-Fluoro-2-methoxyaniline.

| Property | This compound | 4-Fluoro-2-methoxyaniline |

| CAS Number | 941294-13-9[1] | 450-91-9[2][3] |

| Molecular Formula | C8H10FNO[1] | C7H8FNO[2][3] |

| Molecular Weight | 155.2 g/mol [1] | 141.14 g/mol [2][3] |

| Purity | ≥98%[1] | Not specified in general references |

| Boiling Point | Not specified | 215°C at 756 Torr[2] |

| Density | Not specified | 1.176 g/cm³ at 20°C[2] |

| Refractive Index | Not specified | 1.5400 to 1.5440[2] |

| pKa | Not specified | 4.60[2] |

Synthetic Protocols

The synthesis of this compound typically involves a multi-step process, often starting from more readily available precursors. The following sections detail the experimental procedures for the synthesis of key intermediates and related compounds, providing a roadmap for its laboratory-scale preparation.

Synthesis of 4-Fluoro-2-methoxyaniline from 4-Fluoro-2-nitroanisole

A common and efficient route to 4-Fluoro-2-methoxyaniline involves the reduction of 4-fluoro-2-nitroanisole.[2]

Experimental Protocol:

-

Reaction Setup: A solution of 4-fluoro-2-nitroanisole is prepared in a suitable solvent, such as methanol.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Reduction: The reaction mixture is subjected to a hydrogen atmosphere, typically by bubbling hydrogen gas through the solution or using a hydrogenation apparatus.

-

Monitoring: The reaction is monitored for completion, usually by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 4-Fluoro-2-methoxyaniline.

Alternative reducing agents such as zinc in the presence of hydrochloric acid can also be employed.[2]

Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide

Acetylation of 4-Fluoro-2-methoxyaniline is a crucial step to protect the amine functionality for subsequent reactions, such as nitration.[4][5]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask, 4-fluoro-2-methoxyaniline (380 g) is dissolved in acetic acid (950 ml).[4][6]

-

Reagent Addition: The reaction mass is stirred at 25-30°C for 10-15 minutes. Acetic anhydride (439 g) is then added slowly to the reaction mass over 1.0-2.0 hours, maintaining the temperature at 25-35°C.[4][6]

-

Reaction Conditions: The reaction mixture is heated to 90°C and stirred at this temperature for 3.0-5.0 hours.[4][6]

-

Work-up: The reaction mass is cooled and decomposed into water (1000 ml), followed by stirring at 25-30°C for 1.0-2.0 hours.[4][6] The resulting solid is filtered and washed with water (300 ml).[4][6] The product is then extracted with ethyl acetate (2000 ml).[4][6]

-

Purification: The organic layers are combined, washed with saturated sodium bicarbonate solution, water, and brine, and then dried over sodium sulfate. The solvent is removed under vacuum, and the residue is treated with petroleum ether to precipitate the solid product.[6]

-

Yield: The solid is filtered, washed with petroleum ether, and dried to afford N-(4-fluoro-2-methoxyphenyl)acetamide. Yield: 410 g (83.13%).[4][6]

Synthetic Workflow

The logical progression from a simple starting material to a more complex intermediate like 4-Fluoro-2-methoxy-5-nitroaniline, a key precursor for many pharmaceuticals, is depicted in the following workflow.

Caption: Synthetic workflow for 4-Fluoro-2-methoxy-5-nitroaniline.

Role in Drug Development and Relevant Signaling Pathways

The significance of this compound and its precursors is underscored by their application in the synthesis of targeted cancer therapies. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a key building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5] Osimertinib is used to treat non-small-cell lung carcinomas that harbor specific EGFR mutations.[5]

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated due to mutations in the EGFR gene. TKIs like Osimertinib are designed to block the ATP binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and halting cancer cell growth.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Conclusion

This compound represents a class of highly functionalized synthetic intermediates that are instrumental in the advancement of modern drug discovery. Its strategic combination of substituents allows for fine-tuning of molecular properties, making it a valuable asset in the medicinal chemist's toolbox. The detailed synthetic protocols and an understanding of its role in the development of targeted therapies, such as EGFR inhibitors, highlight the critical importance of such building blocks in the creation of next-generation pharmaceuticals. As drug development continues to move towards precision medicine, the demand for novel and versatile chemical scaffolds like this compound is expected to grow.

References

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-Fluoro-2-methoxy-N-methylaniline, a key chemical intermediate. It details the compound's core properties, potential synthetic routes, reactivity, and applications, with a focus on its utility in medicinal chemistry and drug development. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Core Properties

This compound is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring fluorine, methoxy, and N-methyl groups, provides specific steric and electronic properties that are leveraged in the design of complex target molecules.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 941294-13-9 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Purity (Typical) | ≥97% - 98% | [1][2] |

| Computed Physicochemical Properties (HCl Salt) | Value | Reference |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.2978 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound were not available in the search results, a predicted spectroscopic profile can be inferred from its structure. Researchers should confirm these characteristics with experimental data.

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (approx. 6.5-7.0 ppm) exhibiting complex splitting due to F-H coupling.Broad singlet for the N-H proton.Singlet for the methoxy (O-CH₃) protons (approx. 3.8-3.9 ppm).Singlet or doublet for the N-methyl (N-CH₃) protons (approx. 2.8-2.9 ppm). |

| ¹³C NMR | Signals for 6 distinct aromatic carbons, with C-F and C-O carbons shifted downfield.Signal for the O-CH₃ carbon (approx. 55-56 ppm).Signal for the N-CH₃ carbon (approx. 30-32 ppm). |

| FT-IR (cm⁻¹) | N-H stretch (approx. 3350-3450 cm⁻¹).Aromatic and Aliphatic C-H stretches (approx. 2850-3100 cm⁻¹).C=C aromatic ring stretches (approx. 1500-1600 cm⁻¹).Asymmetric C-O-C stretch (approx. 1220-1260 cm⁻¹).C-F stretch (approx. 1100-1200 cm⁻¹). |

| Mass Spec. | Expected [M]⁺ peak at m/z = 155.07. |

**3. Synthesis and Reactivity

3.1. Proposed Synthetic Pathway

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the provided search results. However, a logical and common synthetic route can be proposed based on the synthesis of similar aniline derivatives. The pathway involves the reduction of a nitroaromatic precursor followed by N-methylation.

Caption: Proposed two-step synthesis of this compound.

3.2. Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on standard procedures for analogous reactions.[3][4] They should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Fluoro-2-methoxyaniline (Reduction)

-

To a solution of 4-fluoro-2-nitroanisole (1.0 eq) in methanol (MeOH), add 10% Palladium on carbon (Pd/C) (approx. 0.01-0.05 eq).

-

Stir the reaction mixture at room temperature under a hydrogen (H₂) atmosphere (e.g., using a balloon or a hydrogenation apparatus) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol or dichloromethane (DCM).

-

Combine the filtrates and concentrate under reduced pressure to yield 4-Fluoro-2-methoxyaniline, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound (Reductive Amination)

-

Dissolve 4-Fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add aqueous formaldehyde (approx. 1.1 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

3.3. Reactivity Profile

As a nucleophilic aromatic amine, this compound is expected to undergo a variety of chemical transformations, making it a versatile intermediate.

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a molecular fragment for building more complex, biologically active molecules.

-

Protein Degrader Building Block: This compound is explicitly categorized as a building block for protein degraders.[1] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can be incorporated into the structure that binds to an E3 ubiquitin ligase or as part of the linker.

-

Bioisostere and Pharmacophore: The fluoro and methoxy groups can act as bioisosteres for other functionalities, influencing the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability and cell permeability.

-

Scaffold for Bioactive Molecules: Closely related anilines are used to synthesize 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[5] This compound provides a scaffold for developing novel derivatives targeting similar or different biological pathways.

Caption: Logical workflow for using the aniline as a fragment in drug discovery.

Safety and Handling

Disclaimer: The following information is generalized from safety data sheets of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

| Safety Category | Information (Based on Structurally Related Compounds) | Reference |

| GHS Pictograms | Warning/Danger | [6][7] |

| Hazard Statements | H301/H302: Toxic or harmful if swallowed.H311/H312: Toxic or harmful in contact with skin.H331/H332: Toxic or harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.Keep away from heat, sparks, and open flames.Avoid contact with skin, eyes, and clothing. | [6][7][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.Recommended storage at 2-8°C. | [2][8] |

Conclusion

This compound is a specialized chemical intermediate with significant potential for application in medicinal chemistry and materials science. Its distinct electronic and structural features make it a valuable building block for creating novel compounds, particularly in the development of targeted protein degraders and other complex pharmaceutical agents. While detailed experimental data is sparse in publicly available literature, its synthesis can be achieved through standard organic chemistry methodologies. Proper safety precautions are essential when handling this compound due to the potential toxicity associated with substituted anilines.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for N-methylation of 4-fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-methylation of 4-fluoro-2-methoxyaniline to synthesize N-methyl-4-fluoro-2-methoxyaniline. The primary method detailed is the Eschweiler-Clarke reaction, a classic and effective method for the methylation of primary and secondary amines.[1][2][3][4][5]

Introduction

N-methylated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The introduction of a methyl group to the nitrogen atom can significantly alter the pharmacological and physicochemical properties of a molecule. 4-fluoro-2-methoxyaniline is a valuable building block, and its N-methylated derivative serves as a key precursor in various synthetic pathways.

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[3][4] This one-pot reaction is advantageous as it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[3][4] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[2]

Experimental Protocol: N-methylation of 4-fluoro-2-methoxyaniline via Eschweiler-Clarke Reaction

This protocol is based on the general principles of the Eschweiler-Clarke reaction and is adapted for the specific substrate, 4-fluoro-2-methoxyaniline.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-fluoro-2-methoxyaniline | C₇H₈FNO | 141.14 | >98% | Commercially Available |

| Formaldehyde (37 wt. % in H₂O) | CH₂O | 30.03 | ACS Reagent | Commercially Available |

| Formic Acid | HCOOH | 46.03 | >95% | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Reagent | Commercially Available |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Prepared in-house |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | Prepared in-house |

| Sodium Hydroxide (2 M) | NaOH | 40.00 | - | Prepared in-house |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in formic acid (3.0 eq).

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (37 wt. % in H₂O, 2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-4-fluoro-2-methoxyaniline.

Expected Yield: Yields for Eschweiler-Clarke reactions are typically high, often exceeding 80%.

Alternative Protocol: Reductive Amination with Sodium Cyanoborohydride

An alternative to using formic acid as the reducing agent is sodium cyanoborohydride.[2]

Procedure:

-

Reaction Setup: Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) and formaldehyde (37 wt. % in H₂O, 1.1 eq) in methanol.

-

pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.1 eq) portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Eschweiler-Clarke reaction.

Experimental Workflow

Caption: Experimental workflow for the N-methylation of 4-fluoro-2-methoxyaniline.

Signaling Pathway Diagram

The Eschweiler-Clarke reaction does not involve a biological signaling pathway. The diagram below illustrates the chemical transformation pathway.

References

Application Notes and Protocols: 4-Fluoro-2-methoxy-N-methylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxy-N-methylaniline is a valuable substituted aniline building block in modern organic synthesis, particularly in the construction of biologically active molecules. Its unique electronic properties, stemming from the interplay of the electron-donating methoxy and N-methyl groups and the electron-withdrawing fluorine atom, make it a key component in the synthesis of targeted therapeutics. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the development of kinase inhibitors.

Key Applications

The primary application of this compound is in the synthesis of kinase inhibitors, most notably in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. The aniline nitrogen serves as a crucial nucleophile for coupling with heterocyclic scaffolds, forming the core structure of many potent therapeutic agents.

Synthesis of 4-Anilinoquinazoline and 4-Anilinoquinoline Scaffolds

A prominent application of this compound is its use in nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles like 4-chloroquinazolines and 4-chloroquinolines. These reactions are fundamental in building the core structure of numerous EGFR inhibitors. The resulting 4-anilinoquinazoline and 4-anilinoquinoline moieties are privileged scaffolds in medicinal chemistry due to their ability to bind to the ATP-binding site of kinases.

Compounds synthesized from this building block are often designed to target specific mutations in EGFR, such as the T790M resistance mutation in non-small cell lung cancer (NSCLC). The substitution pattern on the aniline ring, provided by this compound, is critical for achieving high potency and selectivity for mutant forms of EGFR over the wild-type enzyme, thereby reducing off-target effects and improving the therapeutic window.

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving this compound as a building block.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution for the Synthesis of 4-(4-Fluoro-2-methoxy-N-methylanilino)quinazolines

This protocol describes a highly efficient microwave-assisted method for the N-arylation of 4-chloroquinazolines. While a specific example with this compound is not explicitly published, the following protocol is adapted from established procedures with structurally analogous N-methylanilines. The reaction is expected to proceed with high efficiency.

Reaction Scheme:

Materials:

-

4-Chloroquinazoline derivative (1.0 eq)

-

This compound (1.2 eq)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Microwave reactor vials

-

Magnetic stirrer

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).

-

Add this compound (0.6 mmol, 1.2 eq).

-

Add a 1:1 mixture of THF and water (4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for 10-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-Fluoro-2-methoxy-N-methylanilino)quinazoline product.

Quantitative Data (Expected):

Based on reactions with similar substrates, the following results can be anticipated:

| Substrate Analog | Reaction Time (min) | Yield (%) |

| 4-Fluoro-N-methylaniline | 40 | 70-84 |

| 2-Methoxy-N-methylaniline | 20 | 84-87 |

| This compound (Predicted) | 20-40 | ~80 |

Signaling Pathway and Mechanism of Action

Compounds synthesized using this compound, such as Osimertinib, are potent inhibitors of the EGFR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[1] In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division.

dot

Caption: EGFR Signaling Pathway and Inhibition.

Third-generation EGFR inhibitors like Osimertinib, which incorporate a moiety derived from this compound, act by irreversibly binding to a specific cysteine residue (C797) in the ATP-binding site of mutant EGFR.[1] This covalent bond formation blocks the downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, thereby inhibiting cancer cell proliferation and survival.[2] The selectivity for mutant EGFR minimizes effects on normal cells, leading to a more favorable safety profile.

Experimental Workflow

The general workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is outlined below.

dot

Caption: General Synthetic and Evaluation Workflow.

Conclusion

This compound is a strategic building block for the synthesis of advanced therapeutic agents, particularly in the field of oncology. Its utility in constructing potent and selective EGFR inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel kinase inhibitors.

References

Application Notes: 4-Fluoro-2-methoxy-N-methylaniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxy-N-methylaniline is a key building block in modern medicinal chemistry, primarily recognized for its role in the development of targeted protein degraders. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an N-methylated amine on a phenyl ring, provides a valuable scaffold for the synthesis of potent and selective therapeutic agents. The electronic properties imparted by the fluoro and methoxy groups can influence molecular interactions and metabolic stability, while the N-methylaniline moiety serves as a crucial anchor for constructing more complex molecules.

While its direct applications are still emerging in publicly available research, its structural analogs have seen significant use in the development of kinase inhibitors and other therapeutic agents. The N-methylated variant, in particular, is gaining attention as a component of ligands targeting E3 ubiquitin ligases, such as Cereblon (CRBN), which are central to the mechanism of proteolysis-targeting chimeras (PROTACs).

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the creation of novel therapeutics. Its utility is highlighted in the following areas:

-